molecular formula C15H11BrClNO2S B8572988 4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole

4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole

Cat. No.: B8572988
M. Wt: 384.7 g/mol
InChI Key: GZHAJJUYBRPOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features a bromine and chlorine atom attached to the indole ring, along with a sulfonyl group linked to a methylphenyl moiety

Preparation Methods

The synthesis of 4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoindole, 2-chloroaniline, and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The initial step involves the bromination of indole to introduce the bromine atom at the 4-position. This is followed by chlorination to add the chlorine atom at the 2-position. The final step involves the sulfonylation reaction, where 4-methylbenzenesulfonyl chloride reacts with the indole derivative to form the desired compound.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Techniques like column chromatography and recrystallization are often employed for purification.

Chemical Reactions Analysis

4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reduction reactions can convert the sulfonyl group to a sulfide.

    Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl boronic acids.

Scientific Research Applications

4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound’s indole core is a common motif in many biologically active molecules. It is studied for its potential as a lead compound in drug discovery, particularly in the development of anticancer and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for developing new drugs.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole can be compared with other indole derivatives:

    4-Bromo-2-chloro-1H-indole: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    4-Methylsulfonyl-1H-indole: Lacks the bromine and chlorine atoms, affecting its substitution reactions and biological activity.

    2-Chloro-1H-indole: Lacks the bromine and sulfonyl groups, leading to different applications and reactivity.

The presence of the bromine, chlorine, and sulfonyl groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

Molecular Formula

C15H11BrClNO2S

Molecular Weight

384.7 g/mol

IUPAC Name

4-bromo-2-chloro-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C15H11BrClNO2S/c1-10-5-7-11(8-6-10)21(19,20)18-14-4-2-3-13(16)12(14)9-15(18)17/h2-9H,1H3

InChI Key

GZHAJJUYBRPOGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2Cl)C(=CC=C3)Br

Origin of Product

United States

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